![molecular formula C24H27N3O4S B2733319 Ethyl 2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetate CAS No. 689758-31-4](/img/structure/B2733319.png)
Ethyl 2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetate
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Description
Ethyl 2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a compound that belongs to a class of heterocyclic compounds known as quinazolinones . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The compound was synthesized by the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The quinazoline ring in the compound forms a dihedral angle of 86.83 (5) with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s worth noting that quinazolinone derivatives are known for their diverse biological activities. They have been found to exhibit significant biological activity and are versatile objects for chemical modification .
Future Directions
The potential of quinazolinone derivatives is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
properties
IUPAC Name |
ethyl 2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-2-31-22(28)17-32-24-25-21-9-8-19(26-12-14-30-15-13-26)16-20(21)23(29)27(24)11-10-18-6-4-3-5-7-18/h3-9,16H,2,10-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDDNLJJJXDHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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